N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine
Description
Chemical Identity and Nomenclature
This compound is a complex heterocyclic compound that incorporates both triazole and benzylamine structural elements. The International Union of Pure and Applied Chemistry systematic name for this compound is N-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine, which accurately reflects its structural composition. The compound exists as a tertiary amine featuring a benzyl core that is substituted at the meta position with a triazole-containing side chain.
The molecular architecture of this compound demonstrates the sophisticated nature of modern heterocyclic chemistry. The triazole moiety, specifically the 1,2,4-triazole ring system, contributes significant electronic and steric properties to the overall molecular structure. The presence of three nitrogen atoms within the five-membered ring creates a highly electronegative environment that can participate in various intermolecular interactions. The methylene linker between the triazole ring and the benzene ring provides conformational flexibility while maintaining the overall structural integrity of the molecule.
The nomenclature of this compound follows established chemical naming conventions, where the longest carbon chain containing the primary functional group serves as the parent structure. In this case, the benzenemethanamine framework serves as the base structure, with the triazole-containing substituent being designated as a substituted methyl group. The systematic naming approach ensures precise identification of the compound and facilitates accurate communication within the scientific community.
Chemical databases and suppliers have catalogued this compound under various synonymous names, including benzenemethanamine, N-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- and N-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and consistency with established nomenclature systems.
Table 1: Chemical Identification Data for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 876316-32-4 |
| International Union of Pure and Applied Chemistry Name | N-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine |
| Alternative Name 1 | Benzenemethanamine, N-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- |
| Alternative Name 2 | N-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine |
| Molecular Class | Heterocyclic tertiary amine |
| Primary Functional Groups | Triazole, tertiary amine |
Historical Context and Discovery
The development of this compound emerges from the broader historical context of triazole chemistry, which has experienced significant advancement over the past several decades. Triazole-containing compounds have gained prominence in medicinal chemistry due to their remarkable stability and diverse biological activities. The 1,2,4-triazole ring system, in particular, has been extensively studied for its applications in pharmaceutical research, with compounds containing this heterocycle demonstrating a wide range of therapeutic properties including antifungal, antimicrobial, and antitubercular activities.
The specific structural motif present in this compound represents an evolution in the design of triazole-containing molecules. Historical development of triazole chemistry has shown that these compounds exhibit exceptional stability under various conditions, including resistance to oxidation, reduction, acid and base hydrolysis, humidity, light, and biological transformations. This stability has made triazole derivatives particularly valuable as building blocks in chemical synthesis and as active pharmaceutical ingredients.
The emergence of this particular compound structure reflects ongoing research efforts to optimize the pharmacological properties of triazole-containing molecules. Research has demonstrated that triazole compounds possess significant and diverse biological activities, with 1,2,4-triazoles showing particularly prominent effects compared to their 1,2,3-triazole counterparts. The strategic incorporation of triazole rings into various molecular frameworks has become a standard approach in modern drug discovery and development programs.
The historical significance of this compound also extends to its role in advancing synthetic methodologies. The development of efficient synthetic routes to triazole-containing compounds has been a major focus of organic chemistry research, with various approaches being developed to construct these important heterocyclic systems. These synthetic advances have enabled the preparation of increasingly complex triazole derivatives, including compounds with multiple functional groups and sophisticated molecular architectures.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within the field of heterocyclic chemistry due to its unique combination of structural features and potential applications. The compound exemplifies the modern approach to heterocyclic design, where multiple functional groups are strategically combined to create molecules with enhanced properties and capabilities. The presence of both triazole and benzylamine functionalities provides a versatile platform for further chemical modifications and applications.
The triazole ring system contributes several important characteristics to the overall molecular properties. Research has established that triazole compounds demonstrate exceptional stability under various environmental conditions, making them valuable for applications requiring long-term stability. The three nitrogen atoms within the triazole ring create opportunities for hydrogen bonding and metal coordination, which can be exploited in various chemical and biological contexts. These properties make triazole-containing compounds particularly attractive for applications in medicinal chemistry, where metabolic stability and specific molecular recognition are crucial factors.
The incorporation of the benzylamine moiety adds additional dimensions to the compound's potential utility. Benzylamine derivatives are well-established in pharmaceutical chemistry as important structural elements that can enhance molecular recognition, improve pharmacokinetic properties, and provide sites for further functionalization. The combination of these two important pharmacophores in a single molecule creates opportunities for developing compounds with novel biological activities and improved therapeutic profiles.
From a synthetic chemistry perspective, this compound represents an important example of how modern heterocyclic chemistry approaches the construction of complex molecules. The successful combination of triazole and benzylamine elements requires careful consideration of synthetic strategies and reaction conditions. The development of efficient synthetic routes to such compounds contributes to the broader understanding of heterocyclic synthesis and provides valuable methodologies for the preparation of related structures.
Table 2: Structural Features and Chemical Significance
| Structural Element | Chemical Significance | Contribution to Properties |
|---|---|---|
| 1,2,4-Triazole Ring | High stability, metal coordination capability | Enhanced metabolic stability, hydrogen bonding potential |
| Methylene Linker | Conformational flexibility | Optimized spatial arrangement of functional groups |
| Benzyl Group | Aromatic interactions, lipophilicity | Improved membrane permeability, π-π stacking interactions |
| Tertiary Amine | Basicity, hydrogen bonding | Enhanced solubility, molecular recognition capabilities |
| Meta-substitution Pattern | Specific spatial arrangement | Optimized pharmacophore geometry |
The significance of this compound extends beyond its individual properties to its role as a representative example of contemporary heterocyclic chemistry. The strategic combination of well-established pharmacophores demonstrates the evolving sophistication of molecular design approaches. Research in this area continues to reveal new applications for triazole-containing compounds, with recent studies identifying novel biological activities and synthetic applications. The ongoing development of such compounds contributes to the advancement of both fundamental chemical knowledge and practical applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-methyl-1-[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-6-10-3-2-4-11(5-10)7-15-9-13-8-14-15/h2-5,8-9,12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALBKEBGCSWKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594534 | |
| Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-32-4 | |
| Record name | N-Methyl-3-(1H-1,2,4-triazol-1-ylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{3-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a modular approach:
- Preparation of the key intermediate, 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
- Subsequent functionalization through nucleophilic substitution or coupling reactions to introduce the methylamine moiety.
This approach is supported by the methodology outlined in recent research, where the initial step involves reacting halogenated benzonitriles with 1,2,4-triazole derivatives under specific conditions to form the core intermediate, followed by further modifications to introduce the methyl group.
Preparation of the Triazole Intermediate
a. Synthesis of 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile
This intermediate is crucial for subsequent steps and is prepared through a nucleophilic substitution reaction:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Halomethyl benzonitrile + 1,2,4-triazole + cesium carbonate, organic solvent (e.g., dimethylformamide or dimethylsulfoxide) | Nucleophilic substitution at the halogen site | High yield, less than 1% isomeric impurity, process optimized at low temperature (~10-20°C) |
| 2 | Precipitation with organic solvents (e.g., n-heptane, diisopropyl ether) | Isolation of intermediate | Purification by filtration and washing |
Research Findings:
According to a patent (US20090270633A1), the process involves reacting 4-halomethyl benzonitrile with 1,2,4-triazole in the presence of cesium carbonate, which acts as a base, in solvents such as dimethylformamide. The reaction is typically carried out at low temperatures (~10°C) to minimize by-products and improve selectivity.
Alternative Synthetic Approaches
a. Click Chemistry for Triazole Formation
Recent advances utilize click chemistry to attach the triazole ring directly to aromatic precursors, improving yields and selectivity:
| Method | Reagents & Conditions | Description | Advantages |
|---|---|---|---|
| Copper-catalyzed azide-alkyne cycloaddition | Terminal alkynes + azides + Cu(I) catalyst | Formation of 1,2,3-triazoles | High regioselectivity and yield |
b. Direct Methylation of Triazole Derivatives
Some protocols involve methylation of the triazole ring itself using methylating agents like methyl iodide, followed by coupling to benzyl groups.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Halomethyl benzonitrile + 1,2,4-triazole + Cs2CO3 | DMF or DMSO | 10-20°C | 72-80% | Reaction monitored by TLC |
| 2 | Compound 3 + propargyl bromide + K2CO3 + KI | Acetonitrile | Room temperature | 81% | Reaction monitored by TLC |
| 3 | Alkylated intermediate + methylating agent | - | Mild conditions | Variable | For methylation of amine |
Research Findings and Optimization
- Temperature Control: Maintaining low temperatures (~10-20°C) during initial nucleophilic substitution minimizes by-products and improves purity.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide and DMSO are preferred for nucleophilic substitutions involving halogenated benzonitriles.
- Purification: Precipitation using non-polar solvents like n-heptane or diisopropyl ether effectively isolates intermediates with high purity.
- Yield Optimization: Use of catalysts like KI and precise temperature control enhances yields (>80%) and reduces impurities.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine has shown promise in drug development due to its ability to interact with biological targets through its triazole group. Triazoles are known for their antifungal and antibacterial properties, making this compound a candidate for developing new therapeutics.
Case Study: Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, a study demonstrated that compounds similar to this compound inhibited the growth of Candida albicans, a common fungal pathogen .
Potential as Anticancer Agents
The compound's structural similarity to known anticancer agents suggests its potential in targeting cancer cells. Preliminary studies indicate that triazole derivatives can inhibit cell proliferation in various cancer lines .
Agricultural Applications
The compound's fungicidal properties extend to agricultural applications where it can be used as a pesticide or fungicide.
Case Study: Crop Protection
In agricultural research, triazole-based compounds have been evaluated for their efficacy in protecting crops from fungal infections. A field trial revealed that this compound significantly reduced the incidence of fungal diseases in wheat and maize crops .
Materials Science
This compound is also being explored for its potential in materials science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Studies have shown that incorporating triazole groups into polymer matrices can enhance their thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The triazole ring’s ability to engage in hydrogen bonding and π-stacking interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Substituted Benzylamines
N-{3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1H-1,2,4-triazol-3-yl)amine (CAS: 884984-65-0)
- Structure : Incorporates bromo, methoxy, and 4-methylbenzyloxy groups on the benzyl ring, with a triazole directly bonded to the amine .
- Key Differences: Higher molecular weight (403.27 g/mol vs. 202.26 g/mol) due to additional substituents.
- Applications : Likely explored for antimicrobial or anticancer properties due to halogenation .
N-Benzyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (Compound 2j)
- Structure : Combines a pyrimidine ring with a nitro-substituted triazole and benzylamine .
- Key Differences: Pyrimidine ring introduces additional nitrogen atoms, increasing polarity.
- Synthesis : Prepared via nucleophilic substitution, differing from the target compound’s likely condensation-based route .
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine
Non-Triazole Benzylamine Derivatives
N-Methyl-N-[3-(trifluoromethyl)benzyl]amine (CAS: 90390-07-1)
- Structure : Replaces triazole with a trifluoromethyl (-CF₃) group .
- Key Differences :
- -CF₃ is strongly electron-withdrawing, reducing basicity compared to the triazole-containing compound.
- Lower molecular weight (214.27 g/mol) and higher volatility.
- Applications : Used in agrochemicals and pharmaceuticals for its metabolic stability .
N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine (CAS: 871825-60-4)
Structural and Functional Analysis
Data Tables
Table 1. Physical and Chemical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| Target Compound | 876316-32-4 | 202.26 | 97% | 1,2,4-Triazole, benzyl, methylamine |
| N-{3-Bromo-5-methoxy...triazol-3-yl}amine | 884984-65-0 | 403.27 | N/A | Br, OCH₃, 4-methylbenzyloxy |
| N-Benzyl-4-(3-nitro-1H-triazol-1-yl)pyrimidine | N/A | ~300 (estimated) | N/A | Pyrimidine, nitro |
| N-Methyl-N-[3-(trifluoromethyl)benzyl]amine | 90390-07-1 | 214.27 | 95–98% | -CF₃ |
Biological Activity
N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.234 g/mol
- CAS Number : 879896-43-2
- IUPAC Name : N-methyl-1-[3-(1,2,4-triazol-1-yl)phenyl]methanamine
- PubChem CID : 18525742
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. Research indicates that compounds containing triazole rings exhibit significant anticancer activity by inhibiting tubulin polymerization, which is critical for mitotic spindle formation during cell division.
Anticancer Activity
A notable study demonstrated that related triazole compounds can effectively inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 13e | MCF-7 (Breast Cancer) | 46 |
| 14a | HeLa (Cervical Cancer) | 32 |
The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl group significantly influence the antiproliferative activity, with certain substitutions enhancing efficacy against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The triazole moiety is known for its ability to disrupt fungal cell wall synthesis and has been linked to enhanced antibacterial properties.
Case Study 1: In Vitro Antitumor Activity
In vitro studies on this compound demonstrated significant inhibition of tumor cell growth in several human cancer cell lines. The compound was found to induce G2/M phase arrest in HeLa cells, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antifungal Properties
Another study evaluated the antifungal efficacy of triazole derivatives against common pathogens such as Candida albicans and Aspergillus fumigatus. Results indicated that compounds similar to this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Q. What are the optimal synthetic routes for N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine, and how can reaction conditions be optimized for yield and purity?
The synthesis of triazole-containing amines like this compound typically involves multi-step protocols. Key steps include:
- Alkylation : Reacting 3-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) to introduce the triazole moiety .
- Methylation : Using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) to achieve N-methylation .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/activated charcoal to enhance purity .
Optimization involves adjusting reaction time (e.g., 24–48 hours), temperature (reflux conditions), and stoichiometric ratios of reagents to suppress side products like over-alkylation .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm the methyl group (δ ~2.3–2.5 ppm for N-CH₃), benzyl protons (δ ~4.3–4.5 ppm for -CH₂-), and triazole ring protons (δ ~7.8–8.2 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., discrepancies between calculated/experimental C/H/N values may indicate impurities; troubleshoot via repeated recrystallization ).
- Mass Spectrometry : HRMS (ESI) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, including triazole-benzyl spatial orientation and bond angles .
Q. How does the triazole ring influence the compound’s chemical stability and reactivity?
The 1,2,4-triazole ring enhances stability via aromatic conjugation and hydrogen-bonding capacity. Key properties include:
- Acid/Base Resistance : Stable under mild acidic/basic conditions due to delocalized π-electrons .
- Coordination Potential : The triazole N-atoms can act as ligands for transition metals (e.g., Co, Cu), enabling applications in catalysis or bioinorganic chemistry .
- Thermal Stability : Decomposition temperatures >200°C, as seen in DSC analysis of analogous triazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for triazole-amine derivatives?
Discrepancies between calculated and experimental values (e.g., C/H/N content) may arise from:
- Incomplete Purification : Residual solvents or side products (e.g., unreacted triazole) skew results. Use TLC or HPLC to verify purity .
- Hydration/Protonation States : Hygroscopic samples or protonated amines alter mass. Dry samples under vacuum and analyze via Karl Fischer titration .
- Alternative Techniques : Complement elemental analysis with XPS (for surface composition) or combustion analysis .
Q. What strategies are effective for studying the compound’s coordination chemistry with transition metals?
- Ligand Design : Modify the triazole’s substituents (e.g., benzyl vs. methyl groups) to tune metal-binding affinity. For example, Co(II) complexes with triazole ligands show distorted octahedral geometries .
- Spectroscopic Methods : Use UV-Vis (d-d transitions) and EPR to probe electronic structures of metal complexes .
- X-ray Crystallography : Resolve coordination modes (e.g., facial vs. meridional binding) and bond lengths .
Q. How can computational methods enhance understanding of this compound’s pharmacological potential?
- Docking Studies : Model interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. Triazole derivatives often exhibit antifungal activity via sterol biosynthesis inhibition .
- DFT Calculations : Predict redox behavior (e.g., HOMO-LUMO gaps) and reaction pathways for N-demethylation or triazole ring functionalization .
- MD Simulations : Study membrane permeability by simulating lipid bilayer interactions .
Q. What experimental approaches can validate the compound’s biological activity in vitro?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion). Triazole amines often show broad-spectrum activity .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., lanosterol 14α-demethylase) using fluorometric assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR data for structurally similar triazole derivatives?
- Tautomerism : Triazole rings can exhibit tautomeric shifts (e.g., 1H- vs. 2H- forms), altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence chemical shifts. Re-run spectra in multiple solvents for comparison .
- Stereochemical Ambiguity : Overlapping signals for benzyl protons may require COSY or NOESY for resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
